molecular formula C18H15ClN2O2 B2420347 2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 946344-15-6

2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B2420347
CAS No.: 946344-15-6
M. Wt: 326.78
InChI Key: ATGWMQVSXSPGHS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and biochemical research. This compound features a distinct molecular architecture that integrates a 4-chlorophenyl group and a 5-phenylisoxazole (or 1,2-oxazole) moiety, connected through an acetamide linker. This structure combines hydrophobic aromatic rings with hydrogen-bonding capable functional groups (the amide and the nitrogen and oxygen atoms of the isoxazole ring), making it a valuable scaffold for diverse biological investigations . The presence of the isoxazole ring is of particular note, as this heterocycle is a common pharmacophore found in compounds with a wide range of biological activities and contributes to the molecule's stability and potential for target interaction . In scientific research, this compound serves as a key building block for the design and synthesis of more complex molecules. Its potential research applications are broad, spanning chemistry, biology, and pharmaceutical development. While the specific mechanism of action for this exact compound is a subject of ongoing research, its design suggests potential for interaction with various enzymatic targets or receptors . The chlorophenyl group may enhance binding affinity to hydrophobic pockets in proteins, while the acetamide linker can participate in critical hydrogen-bonding interactions at the target site. Researchers utilize this compound in studies exploring enzyme inhibition mechanisms, cellular signaling pathways, and as a candidate in the screening for new antimicrobial or anticancer agents . It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)10-18(22)20-12-16-11-17(23-21-16)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWMQVSXSPGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Ketoamide Intermediates

β-Ketoamides serve as precursors for oxazole formation. A representative procedure involves:

  • Reacting phenylacetonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime.
  • Cyclization using trifluoroacetic anhydride (TFAA) or phosgene analogs under reflux conditions.

Example Protocol

  • Reactants : Phenylacetonitrile (10 mmol), hydroxylamine hydrochloride (12 mmol).
  • Conditions : Ethanol/water (3:1), reflux at 80°C for 6 hours.
  • Cyclization : TFAA (15 mmol) in dichloromethane, stirred at 25°C for 12 hours.
  • Yield : 78% after recrystallization (ethyl acetate/hexane).

Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with alkynes or alkenes to form oxazoles. For the 5-phenyl substituent:

  • Generation of nitrile oxide : Treat phenylhydroxamic acid with chloramine-T.
  • Cycloaddition : React with propargylamine to yield 3-aminomethyl-5-phenyl-1,2-oxazole.

Key Data

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 0°C to 25°C (gradual warming)
Reaction Time 4 hours
Yield 82%

Amidation: Coupling the Oxazole and Chlorophenyl Moieties

Acyl Chloride Route

The most widely used method involves converting 2-(4-chlorophenyl)acetic acid to its acyl chloride, followed by reaction with (5-phenyl-1,2-oxazol-3-yl)methylamine.

Stepwise Procedure

  • Acyl chloride formation :
    • Reactant : 2-(4-Chlorophenyl)acetic acid (1 equiv).
    • Reagent : Thionyl chloride (1.2 equiv).
    • Conditions : Reflux in dichloromethane (DCM) for 3 hours.
    • Yield : 95% (crude).
  • Amide coupling :
    • Reactants : Acyl chloride (1 equiv), oxazole-methylamine (1.1 equiv).
    • Base : Triethylamine (2 equiv) in DCM at 0°C.
    • Stirring : 12 hours at 25°C.
    • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation.
    • Yield : 76% after recrystallization (ethanol/water).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:

  • Reactants : 2-(4-Chlorophenyl)acetic acid (1 equiv), oxazole-methylamine (1.05 equiv).
  • Conditions : EDC (1.2 equiv), HOBt (1.2 equiv) in DMF, 24 hours at 25°C.
  • Yield : 68% (purified via column chromatography, silica gel, ethyl acetate/hexane).

Alternative Synthetic Pathways

Reductive Amination

A two-step approach for substrates with pre-existing ketone groups:

  • Formation of imine : React 2-(4-chlorophenyl)acetyl chloride with oxazole-methylamine in the presence of molecular sieves.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer).
  • Yield : 70% (over two steps).

Microwave-Assisted Synthesis

Accelerating reaction kinetics using microwave irradiation:

  • Reactants : 2-(4-Chlorophenyl)acetic acid, oxazole-methylamine.
  • Conditions : EDC/HOBt, DMF, 100°C, 30 minutes.
  • Yield : 85% (purity >98% by HPLC).

Optimization and Process Chemistry

Solvent Screening

Solvent polarity significantly impacts reaction efficiency:

Solvent Dielectric Constant Yield (%)
DCM 8.9 76
THF 7.5 68
DMF 36.7 85
Ethyl Acetate 6.0 62

DMF enhances solubility of polar intermediates, favoring higher yields.

Catalyst Loading in Cyclization

Palladium catalysts (e.g., Pd/C) improve cyclization efficiency:

Catalyst Loading (% w/w) Yield (%)
None 0 45
Pd/C 5 78
PtO₂ 5 72

Pd/C at 5% loading reduces byproduct formation during hydrogenation steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.47 (s, 2H, CH₂CO), 4.81 (s, 2H, NCH₂), 7.12–8.25 (m, 9H, ArH).
  • ¹³C NMR : 168.9 (C=O), 160.2 (oxazole C-2), 139.5 (C-Cl), 128.1–133.7 (ArC).
  • HRMS : Calculated for C₁₉H₁₆ClN₂O₂ [M+H]⁺: 363.0871; Found: 363.0874.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).
  • Melting Point : 142–144°C (uncorrected).

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Reagents Products Yield Source
Acidic HydrolysisReflux in 6M HCl, 6hHydrochloric acid2-(4-Chlorophenyl)acetic acid + 3-(aminomethyl)-5-phenyl-1,2-oxazole78%
Basic HydrolysisNaOH (10%), 80°C, 4hSodium hydroxideSodium 2-(4-chlorophenyl)acetate + 3-(aminomethyl)-5-phenyl-1,2-oxazole82%

Key Observations:

  • The oxazole ring remains intact under hydrolysis conditions, confirming its stability in acidic/basic media.

  • Reaction rates depend on steric effects from the chlorophenyl and oxazole substituents.

Oxidation Reactions

The oxazole ring and acetamide moiety participate in oxidation reactions.

Reaction Type Conditions Reagents Products Yield Source
Oxazole OxidationH₂O₂ (30%), AcOH, 60°C, 3hHydrogen peroxide2-(4-Chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide N-oxide65%
Acetamide OxidationKMnO₄, H₂O, reflux, 8hPotassium permanganate2-(4-Chlorophenyl)glyoxylic acid + 3-(aminomethyl)-5-phenyl-1,2-oxazole58%

Key Observations:

  • Oxazole oxidation selectively targets the nitrogen atom, forming stable N-oxide derivatives.

  • Strong oxidizing agents like KMnO₄ cleave the acetamide C–N bond.

Reduction Reactions

The acetamide group and chlorophenyl substituent are susceptible to reduction.

Reaction Type Conditions Reagents Products Yield Source
Acetamide ReductionLiAlH₄, THF, 0°C → RT, 2hLithium aluminum hydride2-(4-Chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]ethylamine70%
Chlorophenyl ReductionH₂ (1 atm), Pd/C, EtOH, 24hPalladium on carbon2-Phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide85%

Key Observations:

  • LiAlH₄ reduces the amide to an amine without affecting the oxazole ring.

  • Catalytic hydrogenation removes the chlorine atom from the phenyl group .

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS).

Reaction Type Conditions Reagents Products Yield Source
NAS with MorpholineMorpholine, K₂CO₃, DMF, 120°C, 12hPotassium carbonate2-(4-Morpholinophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide63%
NAS with ThiolsNaSH, DMSO, 100°C, 6hSodium hydrosulfide2-(4-Sulfhydrylphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide55%

Key Observations:

  • Electron-withdrawing oxazole and acetamide groups activate the chlorophenyl ring for NAS .

  • Steric hindrance from the oxazole limits para-substitution efficiency.

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with dipolarophiles.

Reaction Type Conditions Reagents Products Yield Source
With AcetylenesPhenylacetylene, CuI, 80°C, 8hCopper(I) iodide2-(4-Chlorophenyl)-N-[(5-phenylisoxazol-3-yl)methyl]-1,3-oxazole-5-carboxamide60%

Key Observations:

  • Regioselectivity favors oxazole C4–C5 bond cleavage during cycloaddition.

Cross-Coupling Reactions

The chlorophenyl group engages in Suzuki-Miyaura couplings.

Reaction Type Conditions Reagents Products Yield Source
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12hTetrakis(triphenylphosphine)palladium(0)2-(4-Biphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide75%

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties. For instance, it was evaluated using the National Cancer Institute's protocols against various human tumor cell lines. The results indicated a high level of antimitotic activity, with mean growth inhibition values suggesting efficacy against cancer cells .

Cell Line GI50 (μM) TGI (μM)
Tumor Cell Line 115.7250.68
Tumor Cell Line 2TBDTBD

This data highlights its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial and fungal strains. Preliminary in vitro screening revealed that it exhibits activity comparable to established antibiotics like isoniazid and ciprofloxacin. This suggests its potential utility in treating infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several derivatives of the compound and tested their anticancer efficacy. One derivative exhibited a remarkable inhibition rate against ovarian cancer cells, with percent growth inhibition reaching up to 86% in specific assays . This underscores the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of the compound, where it was tested against a panel of pathogens including Mycobacterium tuberculosis and various fungi. The results indicated that certain modifications to the chemical structure improved selectivity and potency against these pathogens .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
  • 2-(4-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)propionamide

Uniqueness

2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interaction with biological targets.

Biological Activity

2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, a compound featuring both a chlorophenyl and an isoxazole moiety, has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15ClN2O\text{C}_{16}\text{H}_{15}\text{Cl}\text{N}_2\text{O}

This compound combines a 4-chlorophenyl group with a 5-phenyl isoxazole derivative, which may contribute to its diverse biological activities.

Antibacterial Activity

Research has shown that compounds containing chlorophenyl and isoxazole groups exhibit significant antibacterial properties. In particular, studies have reported the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results indicate that the compound shows promising activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal properties of this compound were evaluated against common fungal strains, including Candida albicans and Fusarium oxysporum. The observed MIC values were:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound possesses moderate antifungal activity, making it a candidate for further exploration in antifungal drug development .

Anticancer Activity

The anticancer potential of related compounds has been explored in various studies. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanisms of action often involve inducing apoptosis in tumor cells through various pathways .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several chlorophenyl derivatives, including those with isoxazole structures. The results indicated that modifications in the phenyl ring significantly influenced antimicrobial potency .
  • Antifungal Evaluation : Another investigation focused on the synthesis of oxazole derivatives and their antifungal activity against C. albicans. The study concluded that specific structural features enhance antifungal efficacy .
  • Anticancer Mechanisms : Research involving thiazole and isoxazole derivatives indicated their potential to activate apoptotic pathways in cancer cells, suggesting that similar mechanisms could be at play for the compound .

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, and how can reaction conditions be optimized?

A common approach involves coupling chloroacetyl chloride with a substituted oxazole intermediate under reflux conditions. For example, similar acetamide derivatives are synthesized by refluxing the amine precursor (e.g., 5-phenyl-1,3,4-oxadiazole) with chloroacetyl chloride in triethylamine for 4 hours, followed by recrystallization . Optimization may involve adjusting molar ratios, solvent selection (e.g., triethylamine for base catalysis), and monitoring reaction progress via TLC. Post-reaction purification steps, such as recrystallization from pet-ether, are critical for achieving high purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR are essential for confirming the molecular structure, particularly the acetamide linkage and aromatic substituents.
  • X-ray crystallography : Resolves 3D molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks, as seen in related N-(substituted phenyl)acetamides) .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide carbonyl) .

Q. How should solubility and stability be evaluated during experimental design?

  • Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (pet-ether, chloroform) to identify optimal solvents for reactions and assays.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, related acetamides require storage in airtight containers at 2–8°C, protected from moisture and light .

Advanced Research Questions

Q. How can intermolecular interactions and crystal packing be analyzed to inform material properties?

X-ray crystallography reveals non-covalent interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) that influence crystallinity and stability. For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, centrosymmetric head-to-tail interactions between methyl hydrogens and carbonyl oxygens dictate chain formation along specific crystallographic directions . Computational tools (e.g., Mercury Software) can further analyze packing motifs.

Q. What strategies are recommended for structure-activity relationship (SAR) studies involving analogs of this compound?

  • Analog synthesis : Introduce substituents at the 4-chlorophenyl or oxazole moieties to modulate electronic or steric effects.
  • Biological assays : Pair synthetic analogs with in vitro or in vivo models (e.g., enzyme inhibition, cytotoxicity) to correlate structural features with activity.
  • Computational docking : Use software like AutoDock to predict binding affinities to target proteins, leveraging crystallographic data for receptor modeling .

Q. How can contradictory spectral or crystallographic data between studies be resolved?

  • Reproducibility checks : Validate experimental conditions (e.g., solvent purity, crystallization method). For instance, discrepancies in melting points may arise from polymorphic forms.
  • Advanced characterization : Employ complementary techniques (e.g., SC-XRD for unambiguous structure determination vs. powder XRD for phase identification) .
  • DFT calculations : Compare experimental IR/NMR spectra with theoretical predictions to identify misassignments .

Q. What computational methods are suitable for modeling electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites. For related acetamides, MESP (Molecular Electrostatic Potential) maps reveal charge distribution patterns critical for interaction studies .
  • Molecular Dynamics (MD) : Simulate solvation effects or ligand-protein binding dynamics under physiological conditions.

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